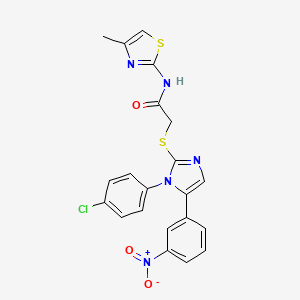

![molecular formula C15H11N3OS B2420475 N'-[(E)-2-thienylmethylidene]-6-quinolinecarbohydrazide CAS No. 866018-92-0](/img/structure/B2420475.png)

N'-[(E)-2-thienylmethylidene]-6-quinolinecarbohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N'-[(E)-2-thienylmethylidene]-6-quinolinecarbohydrazide, commonly known as TQ, is an organic compound with potential therapeutic properties. TQ belongs to the class of quinoline-based compounds and is a derivative of thymoquinone, which is a naturally occurring compound found in black cumin seeds. TQ has been studied extensively for its anti-cancer, anti-inflammatory, and anti-oxidant properties.

Aplicaciones Científicas De Investigación

1. Antimicrobial Potential

N'-[(E)-2-thienylmethylidene]-6-quinolinecarbohydrazide derivatives have shown potential in antimicrobial applications. A study synthesized a series of these derivatives and evaluated their antimicrobial properties, revealing the potential for future drug development in combating drug-resistant bacterial infections (Bello et al., 2017).

2. Structural Interpretation and Synthesis

The compound has been explored for its structural properties using NMR spectroscopy. In a study, N-acylhydrazones of similar structure were synthesized, and their conformational characterization was performed, contributing to the understanding of their chemical behavior (Munir et al., 2021).

3. Potential Biological Activity

Research has also focused on the synthesis of various quinoline carbohydrazide derivatives with potential biological activities. These derivatives have been evaluated for their antimicrobial activity, highlighting their significance in medicinal chemistry (Keshk et al., 2008).

4. Synthesis Techniques

The compound has been involved in studies regarding the synthesis techniques of quinoline derivatives. One such study involved the synthesis of substituted quinoline-6-carbohydrazide, exploring different reactions to produce various derivatives (Aleksanyan & Hambardzumyan, 2019).

5. Anti-Cancer Activity

Quinoline hydrazide compounds, including those related to N'-[(E)-2-thienylmethylidene]-6-quinolinecarbohydrazide, have been synthesized and evaluated for their anti-cancer activity. These studies contribute to the development of new therapeutic agents in oncology (Bingul et al., 2016).

Propiedades

IUPAC Name |

N-[(E)-thiophen-2-ylmethylideneamino]quinoline-6-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3OS/c19-15(18-17-10-13-4-2-8-20-13)12-5-6-14-11(9-12)3-1-7-16-14/h1-10H,(H,18,19)/b17-10+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQNNFTJMHQQJCZ-LICLKQGHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)C(=O)NN=CC3=CC=CS3)N=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=CC(=C2)C(=O)N/N=C/C3=CC=CS3)N=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601329449 |

Source

|

| Record name | N-[(E)-thiophen-2-ylmethylideneamino]quinoline-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601329449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

30.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24817507 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N'-[(E)-2-thienylmethylidene]-6-quinolinecarbohydrazide | |

CAS RN |

866018-92-0 |

Source

|

| Record name | N-[(E)-thiophen-2-ylmethylideneamino]quinoline-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601329449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2420396.png)

![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(2-methylphenyl)ethanediamide](/img/structure/B2420400.png)

![Ethyl 3-[(3-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2420403.png)

![Methyl 1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B2420405.png)

![5-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-2-(trifluoromethyl)pyridine](/img/structure/B2420410.png)